1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of aminoanthraquinones. This compound is characterized by its unique structure, which includes an anthracene core substituted with an amino group and a furan-based moiety. The compound is significant in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties.
The synthesis of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione has been explored in various studies focusing on aminoanthraquinone derivatives. These studies typically involve the modification of anthracene derivatives to enhance their pharmacological properties, as seen in research aimed at developing new cytotoxic agents .
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is classified under the category of aminoanthraquinones, which are known for their diverse biological activities. This classification is critical for understanding its potential applications in medicinal chemistry and drug development.
The synthesis of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione can be achieved through several methods involving the functionalization of anthracene derivatives. Common approaches include:
In one notable synthesis pathway, anthracene derivatives are first treated with butylamine in the presence of a catalyst, yielding various amino-substituted products. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione features:
The compound's molecular formula is , with a molecular weight of approximately 239.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to elucidate its structure and confirm the presence of functional groups .
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione can participate in various chemical reactions typical of aminoanthraquinones:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or alter its reactivity profile .
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents, which must be optimized for each specific reaction.
The mechanism of action for 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione primarily involves its interaction with biological macromolecules such as DNA. The compound may bind to DNA through intercalation or groove binding, leading to cytotoxic effects in cancer cells.
Studies have indicated that similar compounds exhibit significant DNA-binding affinity, which correlates with their anticancer activity. The binding process may involve hydrogen bonding and π-stacking interactions between the aromatic rings and DNA bases .
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific substituents present on the anthracene core.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or light. Its reactivity profile suggests it can participate in nucleophilic substitutions due to the presence of electrophilic sites on the anthraquinone structure.
Relevant data include:
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione has potential applications in:
Research continues into optimizing this compound for therapeutic use and exploring new derivatives that may enhance its efficacy and reduce toxicity .
Anthracene-9,10-dione (anthraquinone) derivatives constitute a structurally diverse class of bioactive molecules with documented applications spanning dyes, optoelectronics, and pharmaceuticals. The amino-functionalized anthraquinone scaffold serves as a privileged structure in drug discovery due to its planar, electron-deficient aromatic core that facilitates intercalation into biological macromolecules. This molecular framework exhibits inherent affinity for nucleic acids and enzymes, positioning it as a versatile template for developing targeted therapeutics. The structural evolution of these compounds—from unsubstituted anthraquinones to complex hybrids like 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione—demonstrates how strategic incorporation of heterocyclic moieties modulates pharmacological profiles [6].
Table 1: Core Identifier Data for 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione
Property | Value |
---|---|
IUPAC Name | (Z)-1-((5-Oxofuran-2(5H)-ylidene)amino)anthracene-9,10-dione |
CAS Registry Number | 105701-43-7 |
Molecular Formula | C₁₈H₉NO₄ |
Molecular Weight | 303.27 g/mol |
Canonical SMILES | O=C1C=CC(=NC2=C3C(=O)C4=C(C=CC=C4)C(=O)C3=CC=C2)O1 |
The therapeutic potential of anthraquinones was historically unlocked through natural product isolation (e.g., emodin, alizarin) and later via synthetic derivatization. Early modifications focused on amino group incorporation at the C1 position, yielding 1-aminoanthracene-9,10-dione—a compound demonstrating enhanced DNA binding affinity compared to its unsubstituted parent [6]. This amino functionality served as an anchor point for further structural elaboration:
The fusion of furanone and anthraquinone domains in 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione represents a deliberate strategy to exploit synergistic bioactivity. This compound features a conjugated (Z)-configured imine linker (–N=C–), enabling electronic communication between the electron-deficient anthraquinone and the α,β-unsaturated lactone of the 5-oxofuran system. Computational analyses indicate this arrangement extends molecular planarity, potentially enhancing intercalation into DNA or enzyme active sites [1].
The bioactivity of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione stems from the distinct yet complementary roles of its constituent moieties:
The C1-position facilitates covalent or non-covalent interactions via the imine-linked furanone.
5-Oxofuran-2(5H)-ylidene Moiety:
Table 2: Therapeutic Targets of Anthraquinone-Furanone Hybrid Systems
Molecular Target | Biological Consequence | Structural Basis |
---|---|---|
Topoisomerase II | DNA cleavage complex stabilization | Intercalation + H-bonding with furanone O |
Protein Kinase C (PKC) | Inhibition of signal transduction | Competitive binding at ATP site |
NAD(P)H:quinone oxidoreductase 1 (NQO1) | Prodrug activation to cytotoxic species | Enhanced quinone reduction |
The (Z)-configuration of the imine bond is critical for optimal spatial orientation of the furanone relative to the anthraquinone plane. This geometry maximizes π-conjugation and facilitates simultaneous interaction with multiple residues in biological targets. Recent synthetic studies highlight that furanone-anthraquinone hybrids exhibit distinct structure-activity relationships (SAR), where modifications to the furanone ring (e.g., alkyl substitution) significantly alter potency and selectivity profiles against oncology and infectious disease targets [4] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: